An In-depth Technical Guide to Fmoc-Cha-OH: Applications in Peptide Synthesis and Drug Discovery
An In-depth Technical Guide to Fmoc-Cha-OH: Applications in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a non-proteinogenic amino acid derivative that has become an indispensable tool in modern peptide chemistry and drug development. Its unique structural feature, a bulky and hydrophobic cyclohexyl side chain, imparts advantageous properties to synthetic peptides, including enhanced metabolic stability, constrained conformation, and improved receptor affinity. This technical guide provides a comprehensive overview of Fmoc-Cha-OH, including its physicochemical properties, its central role in solid-phase peptide synthesis (SPPS), and its application in the development of novel peptide therapeutics.
Fmoc-Cha-OH is a standard building block for introducing cyclohexylalanine residues into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is stable under acidic conditions but readily removed by a mild base, such as piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[2][3]
The incorporation of the cyclohexylalanine residue can significantly influence the physicochemical and biological properties of a peptide.[4][5] The cyclohexyl side chain increases the hydrophobicity of the peptide, which can enhance its interaction with hydrophobic pockets of target receptors and improve membrane permeability.[5][6] Furthermore, the steric bulk of the cyclohexyl group can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[5]
Physicochemical and Analytical Data
The key physicochemical and analytical data for Fmoc-Cha-OH are summarized in the tables below for easy reference and comparison.
Table 1: General Properties of Fmoc-Cha-OH
| Property | Value |
| CAS Number | 135673-97-1[7] |
| Molecular Formula | C₂₄H₂₇NO₄[7] |
| Molecular Weight | 393.48 g/mol [7] |
| Appearance | White to off-white or slight yellow to beige powder/solid[1] |
| Melting Point | 125-130 °C[1] |
| Storage Temperature | 2-30°C[1] |
Table 2: Analytical Specifications for Fmoc-Cha-OH
| Analysis | Specification |
| Enantiomeric Purity | ≥ 99.5 % (a/a)[1] |
| Purity (TLC) | ≥ 98 %[1] |
| Assay (HPLC, area%) | ≥ 98.0 % (a/a)[1] |
| Assay (Acidimetric) | ≥ 97.0%[1] |
| Water (K.F.) | ≤ 1.00 %[1] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml)[1] |
Role in Peptide Synthesis and Drug Development
The unique properties of the cyclohexylalanine residue make Fmoc-Cha-OH a valuable building block in the design of peptide-based therapeutics.
Enhancing Metabolic Stability
Peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. The bulky cyclohexyl side chain of Cha provides steric hindrance, shielding the adjacent peptide bonds from enzymatic cleavage.[5] This increased resistance to degradation leads to a longer plasma half-life and improved pharmacokinetic profile of the peptide drug.
Modulating Peptide Conformation and Bioactivity
The incorporation of Cha can impose conformational constraints on the peptide backbone, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor. For example, the introduction of cyclohexylalanine has been successfully employed in the development of metabolically stable and potent analogs of apelin, a peptide involved in cardiovascular regulation.[4][5] These analogs show prolonged effects due to their enhanced stability and receptor interaction.
Application in Targeting Mitochondrial Dysfunction
Recent research has highlighted the use of cyclohexylalanine-containing peptides in targeting mitochondrial dysfunction.[8][9] The hydrophobic nature of Cha facilitates the interaction of these peptides with cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[8][9] By binding to cardiolipin, these peptides can help preserve the structure of the mitochondrial cristae, reduce the production of reactive oxygen species (ROS), and enhance ATP generation, offering a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.[8][9]
Experimental Protocols
The following section provides a detailed methodology for the incorporation of Fmoc-Cha-OH into a peptide sequence via manual Fmoc solid-phase peptide synthesis.
General Fmoc-SPPS Workflow
The cyclical process of Fmoc-SPPS involves the swelling of the resin support, deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and washing steps.
Detailed Protocol for a Single Coupling Cycle of Fmoc-Cha-OH
This protocol is for a 0.1 mmol scale synthesis.
1. Resin Preparation:
-
Place the appropriate resin (e.g., 100-200 mg of Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 15-30 minutes at room temperature to remove the Fmoc group.[2]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Fmoc-Cha-OH Coupling:
-
In a separate vial, dissolve Fmoc-Cha-OH (e.g., 4 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 3.9 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (e.g., 6 equivalents), to the amino acid solution to activate it.
-
Add the activated Fmoc-Cha-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.
-
To confirm the completion of the coupling reaction, a ninhydrin (B49086) (Kaiser) test can be performed. A negative result (beads remain colorless or yellow) indicates a complete reaction.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin-bound peptide thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
5. Repetition:
-
The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Final Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.[2]
-
The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
The resin is filtered off, and the crude peptide is precipitated from the TFA solution using cold diethyl ether.
7. Purification:
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Modulation
The incorporation of Cha into peptides can lead to enhanced modulation of signaling pathways due to improved receptor binding and stability. An example is the activation of G-protein coupled receptors (GPCRs), such as the apelin receptor (APJ).
The general mechanism for the activation of a GPCR by a peptide containing cyclohexylalanine involves the binding of the peptide to the extracellular domain of the receptor.[4] This binding event induces a conformational change in the receptor, which in turn activates intracellular G-proteins. The activated G-protein then initiates a downstream signaling cascade, leading to a specific cellular response.[4] The enhanced stability and binding affinity of Cha-containing peptides can lead to a more sustained and potent activation of these pathways.
Conclusion
Fmoc-Cha-OH is a valuable and versatile building block for the synthesis of peptides with improved therapeutic potential. The incorporation of the cyclohexylalanine residue enhances metabolic stability and can favorably influence peptide conformation, leading to increased bioactivity. The detailed protocols and understanding of its impact on peptide properties provided in this guide are intended to support researchers and drug development professionals in the rational design and synthesis of novel peptide-based therapeutics. The continued exploration of peptides containing Fmoc-Cha-OH is expected to yield new and effective treatments for a wide range of diseases.
References
- 1. Fmoc-Cha-OH Novabiochem 135673-97-1 [sigmaaldrich.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
